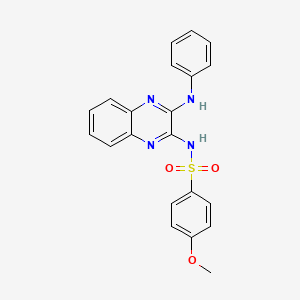

4-methoxy-N-(3-(phenylamino)quinoxalin-2-yl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of quinoxaline sulfonamides, such as 4-methoxy-N-(3-(phenylamino)quinoxalin-2-yl)benzenesulfonamide, can be achieved through a two-step process. The first step involves the chlorosulfonation of 2-(4-methoxyphenyl)quinoxaline using chlorosulfonic acid, which leads to 2-methoxy-5-quinoxalin-2-yl-benzenesulfonyl chloride . The second step involves the reaction of quinoxaline sulfonyl chloride with different aromatic amines under solvent-free conditions .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using 1H NMR spectroscopy . For instance, the hydrogens of the 4-methoxy phenyl ring appear as two doublets at 8.33 and 7.15 ppm with a coupling constant of 8.9 Hz .Chemical Reactions Analysis

Quinoxaline derivatives, including this compound, can undergo various chemical reactions. These include condensation of an aryl 1,2-diamine with α-diketones, Suzuki–Miyaura coupling reaction, 1,4-addition of 1,2-diamines to diazenyl butenes, oxidative coupling of epoxides with ene-1,2-diamines, and Ugi-based reactions .Wissenschaftliche Forschungsanwendungen

Therapeutic Potential

Anticancer and Radioprotective Agents Novel quinolines and quinoxalines, related to 4-methoxy-N-(3-(phenylamino)quinoxalin-2-yl)benzenesulfonamide, have been synthesized and evaluated for their anticancer activity. Some compounds demonstrated promising cytotoxic activity against cancer cells, suggesting potential use as anticancer agents. Additionally, certain compounds exhibited radioprotective activity, offering protection against γ-irradiation in mice, indicating their potential in mitigating radiation-induced damage (Ghorab et al., 2008; Ghorab et al., 2007).

Antimicrobial Activity Sulfonamide derivatives, related to the chemical structure of interest, have shown significant antimicrobial activity. This includes novel quinoxaline sulfonamides synthesized through green chemistry approaches, showcasing antibacterial properties against Staphylococcus spp. and Escherichia coli. These findings indicate the potential of these compounds in developing new antimicrobial agents (Alavi et al., 2017).

Chemical Synthesis and Characterization

Green Synthesis Approaches A green synthesis method has been explored for quinoxalines by reacting o-phenylene diamine with 2-bromoacetophenones, followed by chlorosulfonation and reaction with aromatic amines to produce quinoxaline sulfonamides. This method emphasizes environmental friendliness and efficiency in synthesizing these compounds (Alavi et al., 2017).

Synthetic Advances in Benzodiazines Benzodiazines, including quinoxalines, represent a significant class of compounds with broad biological properties. The review on recent synthetic advances highlights the importance of these compounds in pharmaceutical and agrochemical fields, underscoring the ongoing research and development efforts to explore their full potential (Mathew et al., 2017).

Eigenschaften

IUPAC Name |

N-(3-anilinoquinoxalin-2-yl)-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O3S/c1-28-16-11-13-17(14-12-16)29(26,27)25-21-20(22-15-7-3-2-4-8-15)23-18-9-5-6-10-19(18)24-21/h2-14H,1H3,(H,22,23)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHOWEWKSTUSOMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2720762.png)

![3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxamide](/img/structure/B2720763.png)

![Ethyl 2-(3,5-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2720766.png)

![([1-(4-Morpholinyl)cyclohexyl]methyl)amine carbonic acid (1:1)](/img/structure/B2720773.png)

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B2720778.png)

![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2720779.png)

![(Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2720780.png)

![N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2720781.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2720784.png)

methanone oxime](/img/structure/B2720785.png)